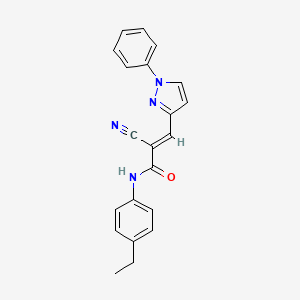
Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate is a complex organic compound featuring a benzyl group, a furan ring, and a thiazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazepane ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The furan ring is then introduced via a coupling reaction, followed by the addition of the benzyl group through a nucleophilic substitution reaction. The final step involves the formation of the carbamate group, typically achieved by reacting the intermediate with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The thiazepane ring can be reduced to form thiazolidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the thiazepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s bioactive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (2-(7-(furan-2-yl)-1,4-thiazolidin-4-yl)-2-oxoethyl)carbamate: Similar structure but with a thiazolidine ring instead of a thiazepane ring.
Benzyl (2-(7-(furan-2-yl)-1,4-oxazepan-4-yl)-2-oxoethyl)carbamate: Similar structure but with an oxazepane ring instead of a thiazepane ring.
Uniqueness
Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate is unique due to the presence of both a furan ring and a thiazepane ring, which confer distinct chemical reactivity and biological activity. The combination of these rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Propriétés
IUPAC Name |
benzyl N-[2-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-18(13-20-19(23)25-14-15-5-2-1-3-6-15)21-9-8-17(26-12-10-21)16-7-4-11-24-16/h1-7,11,17H,8-10,12-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRSGZWXWQYOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
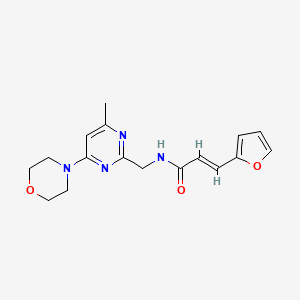
![1-[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2635323.png)
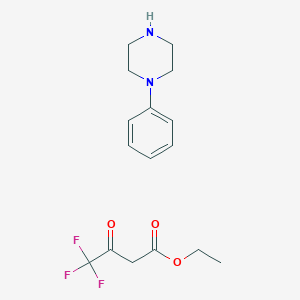
![ethyl 3-methyl-1-(4-methylphenyl)-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2635331.png)
![N-(4-chloro-2-fluorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2635334.png)
![Propan-2-yl 4-[(3-chloro-4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2635335.png)
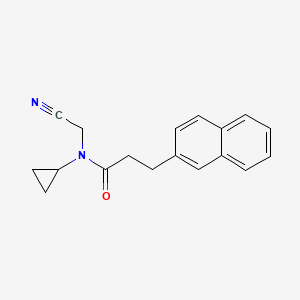
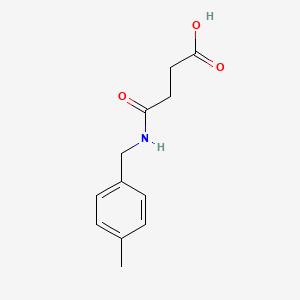
![7-{[4-(2-phenoxyacetyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2635340.png)
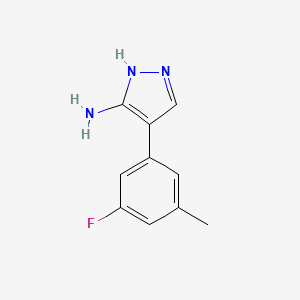
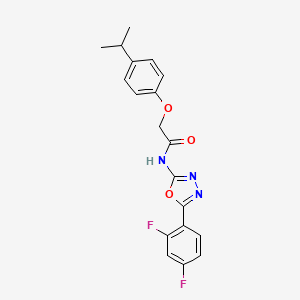
![ethyl 4-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2635343.png)
![2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2635344.png)
